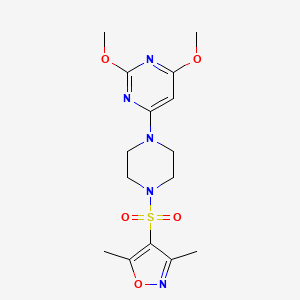
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone is a fascinating chemical compound with a complex structure It consists of a piperazine ring connected to a pyrazole moiety via an ethyl linker, and a cyclopropyl ketone group attached to the piperazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone typically involves the following steps:
Formation of 1-(2-Bromoethyl)pyrazole: : This intermediate can be synthesized by the bromination of 2-ethylpyrazole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
N-alkylation of Piperazine: : 1-(2-Bromoethyl)pyrazole is then reacted with piperazine to form 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine. This reaction is generally conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to promote nucleophilic substitution.
Attachment of Cyclopropyl Group: : Finally, the compound is reacted with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine, to yield the desired product. This acylation step is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: For industrial-scale production, continuous flow chemistry might be employed to enhance efficiency and yield. Automated reactors with real-time monitoring could ensure optimal reaction conditions and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The pyrazole moiety can undergo oxidation under appropriate conditions, potentially leading to the formation of hydroxypyrazole derivatives.
Reduction: : The carbonyl group in the cyclopropyl ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: : Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: : Alkyl halides (e.g., methyl iodide) in the presence of a base.
Major Products Formed:
Oxidation: : Hydroxypyrazole derivatives.
Reduction: : Alcohol derivatives.
Substitution: : N-alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone has a plethora of applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: : Its interactions with biological molecules can be studied to understand its potential as a bioactive compound.
Medicine: : Investigations into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases.
Industry: : It can be employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The compound likely exerts its effects by interacting with specific molecular targets within biological systems. Its structure suggests it could act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity. Detailed mechanistic studies would involve examining its binding affinity, receptor selectivity, and downstream signaling pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.
Comparación Con Compuestos Similares
Comparison with Other Compounds:
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone: : This compound contains an imidazole ring instead of a pyrazole ring, leading to different chemical reactivity and biological activity.
(4-(2-(1H-triazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone: : The triazole moiety provides additional nitrogen atoms, which could influence the compound's interaction with metal ions and enzymes.
Uniqueness: The presence of the pyrazole ring in (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone is distinctive as it imparts specific electronic properties and potential hydrogen bonding interactions. These features can significantly influence its behavior in chemical reactions and biological systems, setting it apart from similar compounds.
There you go, a dive into the world of this compound!
Propiedades
IUPAC Name |
cyclopropyl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(12-2-3-12)16-9-6-15(7-10-16)8-11-17-5-1-4-14-17/h1,4-5,12H,2-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVKVTMKCCIRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
![ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)



![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)

![5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2873632.png)
